REACTION_CXSMILES
|
[CH:1]([S:4]([N:7]1[C:11]2[CH:12]=[C:13](I)[CH:14]=[CH:15][C:10]=2[N:9]=[C:8]1[NH2:17])(=[O:6])=[O:5])([CH3:3])[CH3:2].CS(C)=O.C(N(CC)CC)C.[C:29]1([C:35]#[CH:36])[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>CC#N.C([O-])(=O)C.[Pd+2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])(=O)C.[Cu]I>[CH:1]([S:4]([N:7]1[C:11]2[CH:12]=[C:13]([C:36]#[C:35][C:29]3[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=3)[CH:14]=[CH:15][C:10]=2[N:9]=[C:8]1[NH2:17])(=[O:6])=[O:5])([CH3:3])[CH3:2] |f:5.6.7.8.9|
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)S(=O)(=O)N1C(=NC2=C1C=C(C=C2)I)N
|
Name
|
|
Quantity
|
8.4 L
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
317 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
168 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
32.8 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C(C)(=O)[O-]
|
Name
|
CuI
|
Quantity
|
41.7 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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UNSPECIFIED
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Setpoint
|
22.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
|
Stir the resulting mixture at 20 to 25° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
giving a temperature rise to 34° C
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
the reaction slowly to 20 to 25° C.
|
Type
|
WAIT
|
Details
|
after 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
quench
|
Type
|
CUSTOM
|
Details
|
an aliquot of the reaction into water
|
Type
|
CUSTOM
|
Details
|
consumption of the iodide with the production of two new less polar products (desired product and phenylacetylene dimer)
|
Type
|
CUSTOM
|
Details
|
Add water (4 L) to the reaction over 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
giving a temperature rise to 40° C.
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
the reaction through a thin layer of Celite® (24 cm diameter) with
|
Type
|
WASH
|
Details
|
no washing of the catalyst waste cake
|
Type
|
ADDITION
|
Details
|
add an additional 4 L of water over 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to give an ending temperature of 45° C.
|
Type
|
CUSTOM
|
Details
|
Leave the mixture
|
Type
|
TEMPERATURE
|
Details
|
to cool overnight to 20 to 25° C.
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
Collect the solids
|
Type
|
FILTRATION
|
Details
|
by vacuum filtration
|
Type
|
WASH
|
Details
|
wash with water (4 L)
|
Type
|
CUSTOM
|
Details
|
Dry the solids at 60° C. under vacuum to constant weight
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)S(=O)(=O)N1C(=NC2=C1C=C(C=C2)C#CC2=CC=CC=C2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |